4-Nitrostilbene
Overview
Description
4-Nitrostilbene is a compound that has been extensively studied due to its interesting photochemical properties and potential applications in nonlinear optics (NLO). It is a stilbene derivative, which means it has a structure based on a 1,2-diphenylethylene core, with a nitro group (-NO2) substituent that significantly alters its electronic and optical characteristics.
Synthesis Analysis
The synthesis of 4-nitrostilbene derivatives has been achieved through various methods. For instance, 4-methoxy 4-nitrostilbene (MONS) and 4-chloro 4-nitrostilbene (CONS) have been synthesized and their crystals grown using the slow evaporation method with ethyl methyl ketone as a solvent . Similarly, 4-fluoro 4-nitrostilbene (FONS) was synthesized and recrystallized to minimize impurities before crystal growth . These methods ensure the production of high-quality crystals for further studies.
Molecular Structure Analysis
The molecular structure of 4-nitrostilbene derivatives has been determined using various spectroscopic techniques. Single crystal X-ray diffraction analysis has revealed that these compounds often crystallize in noncentrosymmetric space groups, which is a prerequisite for NLO activity . The presence of functional groups has been confirmed by FTIR and NMR spectroscopy, ensuring the correct synthesis of the desired compounds.
Chemical Reactions Analysis
The photoinduced reactions of 4-nitrostilbene derivatives involve the quenching of triplet states and the formation of radical intermediates, which can lead to the production of nitroso compounds and arylhydroxylamines . The photoreduction of these compounds has been studied in polar media, revealing insights into the mechanisms of these photochemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrostilbene derivatives have been thoroughly investigated. These compounds exhibit strong absorption in the UV region, with cut-off wavelengths ranging from 380 nm to 499 nm, indicating potential for UV protection applications . The thermal stability of these compounds has been assessed through TG/DTA analyses, showing that they have melting points suitable for various applications . The mechanical strength has been studied using microhardness tests, and the NLO properties have been confirmed through the Kurtz and Perry powder technique, with some derivatives showing SHG efficiency significantly greater than that of the benchmark KDP crystal .
Scientific Research Applications
Synthesis Techniques
4-Nitrostilbene has been the subject of various synthesis methods. One notable method involves the use of microwave irradiation, which allows for the synthesis of trans-4-nitrostilbenes in good yields within a short time frame. This process utilizes 4-nitrophenylacetic acid, benzaldehydes, and pyrrolidine (Cen, Wang, & He, 2017).
Photochemical Properties
The photochemical properties of 4-nitrostilbene and its derivatives have been extensively studied. Research has demonstrated that the anion radical of trans-4-nitrostilbenes can be generated through triplet quenching in polar solvents at room temperature. These studies explore electron transfer processes and photoisomerization phenomena (Görner & Schulte‐Frohlinde, 1986).
Genotoxicity Studies
4-Nitrostilbene and its derivatives have been examined for possible quantitative structure-activity relationships regarding their in vitro and in vivo genotoxicity. These studies have been pivotal in understanding the mutagenic activity of 4-nitrostilbene derivatives, especially their activation by bacterial reductase and the resulting mutagenic effects (Hooberman et al., 1994).
Spectroscopic Investigations
Spectroscopic techniques have been employed to study the charge-transfer process and photoreactivity of 4-nitrostilbene derivatives. These studies provide insights into the thermal activation and photoreaction processes that occur under specific conditions, which are crucial for understanding the photophysical behavior of these compounds (Muniz-Miranda, Pedone, & Muniz-Miranda, 2018).
Solvent Effects on Fluorescence Properties
The effects of solvent polarity and hydrogen bonding on the fluorescence properties of trans-4-hydroxy-4'-nitrostilbenes have been studied, revealing that the fluorescence quantum yield of these compounds is influenced by the solvent's ability to form strong hydrogen bonds (Megyesi, Biczók, Görner, & Miskolczy, 2010).
Reduction of Nitro Compounds
Studies have explored the use of graphene-based catalysts for the reduction of nitro compounds to amines, where 4-nitrostilbene serves as a model compound. This research is significant for environmental and industrial applications, especially in the degradation of toxic nitro contaminants and synthesis of amines (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-nitro-4-[(E)-2-phenylethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISCOWXWCHUSMH-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314725 | |
Record name | trans-4-Nitrostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrostilbene | |
CAS RN |
1694-20-8, 4003-94-5, 6624-53-9 | |
Record name | trans-4-Nitrostilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1694-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stilbene, 4-nitro-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004003945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrostilbene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (E)-4-Nitrostilbene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | cis-p-Nitrostilbene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | trans-4-Nitrostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrostilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITROSTILBENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W1GSV923H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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